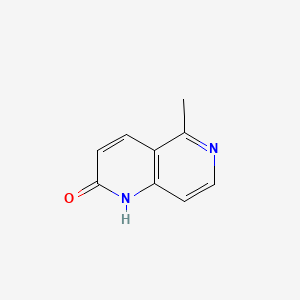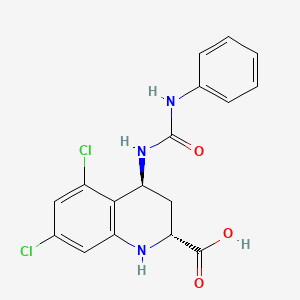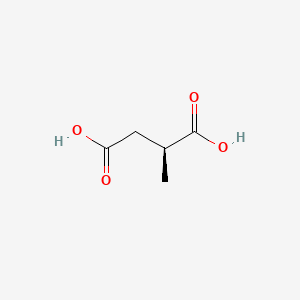
Medorinon
Übersicht
Beschreibung
Medorinone is a small molecule drug known for its role as a phosphodiesterase 3 (PDE3) inhibitor. It has been investigated for its potential therapeutic applications, particularly in cardiovascular diseases. The compound’s chemical formula is C9H8N2O, and it is also known by its systematic name, 5-methyl-1,6-naphthyridin-2(1H)-one .
Wissenschaftliche Forschungsanwendungen
Chemistry: Medorinone is used as a reference compound in studies involving PDE3 inhibitors.
Biology: It has been investigated for its effects on cellular processes and signaling pathways.
Wirkmechanismus
Target of Action
Medorinone primarily targets cAMP phosphodiesterase . Phosphodiesterases are a group of enzymes that degrade the phosphodiester bond in the second messenger molecules cAMP and cGMP. They regulate the localization, duration, and amplitude of cyclic nucleotide signaling within subcellular domains.
Mode of Action
Medorinone acts as an inhibitor of cAMP phosphodiesterase activity . By inhibiting this enzyme, Medorinone increases the concentration of cAMP, an important signal transduction molecule in cells. This leads to a series of intracellular events, including the activation of cAMP-dependent protein kinase, which phosphorylates certain proteins, leading to changes in cell function .
Biochemical Pathways
The primary biochemical pathway affected by Medorinone is the cAMP signaling pathway . By inhibiting cAMP phosphodiesterase, Medorinone prevents the breakdown of cAMP, leading to an increase in cAMP levels. This affects various downstream effects, such as the activation of protein kinase A, which can phosphorylate a range of target proteins and cause changes in cell function .
Result of Action
The inhibition of cAMP phosphodiesterase by Medorinone in cardiac and vascular smooth muscle leads to both positive cardiac inotropy and vascular smooth muscle relaxation . Inotropy refers to the force of heart muscle contraction. Positive inotropy, therefore, means increased force of contraction. This can help improve cardiac output in conditions like heart failure. Additionally, Medorinone has been found to inhibit platelet aggregation , which could potentially reduce the risk of thrombotic events.
Biochemische Analyse
Biochemical Properties
Medorinone plays a significant role in biochemical reactions, particularly in the context of endometriosis. It interacts with various enzymes, proteins, and other biomolecules. For instance, Medorinone has been identified as a potential non-invasive biomarker for endometriosis, showing better potential than CA125 . The interactions of Medorinone with biomolecules are crucial for its diagnostic capabilities.
Cellular Effects
Medorinone influences various types of cells and cellular processes. In the context of endometriosis, it has been observed that Medorinone can alter metabolic profiles, impacting cell signaling pathways, gene expression, and cellular metabolism . These changes are essential for understanding the pathophysiology of endometriosis and developing diagnostic tools.
Molecular Mechanism
The molecular mechanism of Medorinone involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Medorinone’s role as a biomarker for endometriosis is attributed to its ability to alter metabolic pathways, including biosynthesis of unsaturated fatty acids, arginine biosynthesis, and glutathione metabolism . These interactions are critical for its diagnostic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Medorinone change over time. Studies have shown that Medorinone’s stability and degradation can influence its long-term effects on cellular function. In vitro and in vivo studies have demonstrated that Medorinone can maintain its diagnostic potential over extended periods, making it a reliable biomarker for endometriosis .
Dosage Effects in Animal Models
The effects of Medorinone vary with different dosages in animal models. Threshold effects have been observed, with higher doses potentially leading to toxic or adverse effects. Understanding the dosage effects of Medorinone is crucial for its safe and effective use in diagnostic applications .
Metabolic Pathways
Medorinone is involved in several metabolic pathways, including the biosynthesis of unsaturated fatty acids, arginine biosynthesis, and glutathione metabolism . These pathways are essential for its role as a biomarker for endometriosis. Medorinone’s interactions with enzymes and cofactors in these pathways influence metabolic flux and metabolite levels.
Transport and Distribution
Medorinone is transported and distributed within cells and tissues through various transporters and binding proteins. These interactions affect its localization and accumulation, which are critical for its diagnostic capabilities . Understanding the transport and distribution of Medorinone is essential for optimizing its use as a biomarker.
Subcellular Localization
The subcellular localization of Medorinone is crucial for its activity and function. Targeting signals and post-translational modifications direct Medorinone to specific compartments or organelles, influencing its diagnostic potential . Understanding the subcellular localization of Medorinone can help in developing more effective diagnostic tools for endometriosis.
Vorbereitungsmethoden
Medorinone can be synthesized through various synthetic routes. One method involves the reaction of 3-aminocrotononitrile with methyl methacrylate and methyl 2-propynolate, leading to the formation of intermediates that are further processed to yield medorinone . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Medorinone undergoes several types of chemical reactions, including:
Oxidation: Medorinone can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert medorinone into its reduced forms.
Substitution: Medorinone can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include hydrogen bromide for cyclization and catalytic reduction agents for debromination . The major products formed from these reactions depend on the specific conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Medorinone is often compared with other PDE3 inhibitors such as amrinone and milrinone. While all three compounds share a similar mechanism of action, medorinone has unique structural features that contribute to its distinct pharmacological profile . Similar compounds include:
Amrinone: Another PDE3 inhibitor used for its cardiotonic effects.
Milrinone: Known for its potent inotropic and vasodilatory properties.
Enoximone: A PDE3 inhibitor with similar applications in heart failure treatment.
Medorinone’s unique structure and specific interactions with PDE3 make it a valuable compound for further research and development in the field of cardiovascular therapeutics .
Eigenschaften
IUPAC Name |
5-methyl-1H-1,6-naphthyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6-7-2-3-9(12)11-8(7)4-5-10-6/h2-5H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCCZJXAHSUCJSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C1C=CC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50236938 | |
| Record name | Medorinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50236938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88296-61-1 | |
| Record name | Medorinone [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088296611 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Medorinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50236938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MEDORINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80X61Y4X0B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action for Medorinone and how does it affect the cardiovascular system?
A1: Medorinone functions as a selective inhibitor of the low Km cyclic adenosine monophosphate (cAMP) phosphodiesterase (PDE) isozyme, specifically peak III PDE. [, ] This enzyme is responsible for breaking down cAMP, a crucial second messenger involved in regulating heart muscle contraction and blood vessel relaxation. By inhibiting this PDE isozyme, Medorinone effectively increases cAMP levels within cardiac and vascular smooth muscle cells. [, ] This leads to enhanced contractility of the heart muscle (positive inotropy), relaxation of blood vessels (vasodilation), and ultimately, improved cardiovascular function. [, ]
Q2: How does the structure of Medorinone relate to its activity as a PDE inhibitor?
A2: Medorinone, chemically known as 5-methyl-1,6-naphthyridin-2(1H)-one, possesses structural features crucial for its PDE inhibitory activity. [, ] Studies investigating structure-activity relationships have highlighted the importance of specific modifications for optimal activity. For example, the presence of the methyl group at the C(5) position is critical, with its absence or relocation leading to diminished activity. [] Conversely, substitutions at the C(5) position with a diverse range of groups have been shown to enhance enzyme inhibitory activity. [] This suggests that the C(5) position offers a promising avenue for developing even more potent Medorinone analogs.
Q3: Has research demonstrated a correlation between increased cAMP levels and the therapeutic effects of Medorinone?
A3: Yes, research has directly linked increased cAMP levels to the positive inotropic and vasodilatory effects observed with Medorinone. [] Studies using isolated guinea pig papillary muscles and aortic smooth muscles have demonstrated strong correlations between Medorinone concentration, cAMP content, cAMP protein kinase (cAPK) activation, and functional responses (increased force of contraction in heart muscle and relaxation in blood vessels). [] These findings substantiate the understanding that inhibiting low Km cAMP PDE, thereby elevating cAMP levels, is the key mechanism by which Medorinone achieves its therapeutic effects.
Q4: What computational methods have been employed to study Medorinone and its analogs?
A5: Computational chemistry techniques, including molecular orbital calculations and electric field mapping, have been employed to study Medorinone and its analogs. [] Researchers have utilized the MNDO (Modified Neglect of Diatomic Overlap) method to optimize the ground state geometries of these molecules. [] Moreover, electric field mapping studies, employing both Löwdin and Mulliken charge distributions, have revealed a correlation between the electric field near the O2 site of Medorinone analogs and their observed cardiotonic potency. [] This suggests that electrostatic interactions play a significant role in the binding of Medorinone to its target, the low Km cAMP PDE.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(17S)-17-[2-[4-[2,6-bis(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl]-1-oxoethyl]-10,13-dimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1234529.png)
![N-[(E)-[3-methoxy-4-[2-(4-methylanilino)-2-oxoethoxy]phenyl]methylideneamino]pyridine-3-carboxamide](/img/structure/B1234534.png)
![1-[(E)-[2-[(2,4-dichlorophenyl)methoxy]phenyl]methylideneamino]tetrazol-5-amine](/img/structure/B1234535.png)

![N-[1-[(4-fluorophenyl)methyl]-4-pyrazolyl]-5-(2-furanyl)-3-isoxazolecarboxamide](/img/structure/B1234540.png)
![11,11-Dimethyl-4,8-dimethylene-5-bicyclo[7.2.0]undecanone oxime](/img/structure/B1234541.png)





![(1S,2R,3S,5R,6R,7R,8S,9S,12R)-2,8-dihydroxy-7-methyl-12-prop-1-en-2-ylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one](/img/structure/B1234550.png)
